Tetrahydropapaveroline hydrochloride
Description
Historical Context of Research on Tetrahydropapaveroline (B182428) Hydrochloride
The investigation into tetrahydropapaveroline (THP) emerged from studies on the metabolism of biogenic amines and their potential to form alkaloid-like compounds within the mammalian system. Early research in the mid-20th century laid the groundwork for understanding how dopamine (B1211576) could be converted into more complex molecules. A significant milestone in the history of THP research was the proposition that it could be formed in the brain through the condensation of dopamine with its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.goven-journal.org
The 1970s saw a surge in interest in THP with studies suggesting its involvement in the neurobiological effects of alcohol. Research by Davis and Walsh in 1970 proposed that THP might play a role in alcohol addiction. researchgate.net Subsequent studies, such as those by Myers and Melchior in 1977, provided evidence that direct administration of THP into the brains of rats could induce a significant increase in their voluntary alcohol consumption. nih.gov
In parallel, research began to explore the connection between THP and Parkinson's disease. nih.gov This line of inquiry was prompted by the observation that THP levels were elevated in the urine of Parkinson's disease patients undergoing treatment with L-DOPA. en-journal.org The work of Merton Sandler and his group was pivotal in highlighting the potential role of this dopamine-derived alkaloid in neurodegenerative processes, stimulating further investigation into its neurotoxic properties. nih.gov
Significance of Tetrahydropapaveroline Hydrochloride in Biochemical Studies
The significance of this compound in biochemical studies lies in its role as a potential endogenous neurotoxin that can interfere with dopaminergic neurotransmission. nih.gov Its formation from dopamine, a key neurotransmitter, makes it a molecule of interest for understanding the biochemical basis of neurodegenerative disorders and addiction.
Neurotoxicity and Oxidative Stress:
A primary focus of research has been on the neurotoxic effects of THP. nih.gov Studies have shown that THP can induce cell death in neuronal cell lines. nih.gov The mechanism of this toxicity is believed to be linked to the generation of reactive oxygen species (ROS) and oxidative stress. en-journal.orgnih.gov The presence of two catechol moieties in its structure makes THP susceptible to oxidation, leading to the formation of o-quinone intermediates and the production of ROS, which can damage cellular components like DNA and proteins. nih.govnih.gov Research has demonstrated that antioxidants can mitigate the cellular damage caused by THP, supporting the role of oxidative stress in its neurotoxicity. nih.govnih.gov
Interaction with Dopaminergic Systems:
THP has been shown to directly impact the dopaminergic system. It can inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis, thereby reducing dopamine levels. nih.govnih.gov Furthermore, THP can interfere with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. nih.govnih.gov By inhibiting dopamine uptake, THP can alter dopaminergic signaling. wikipedia.orgnih.govnih.gov These interactions with key components of the dopaminergic system underscore its potential to disrupt normal brain function.
Role in Neuropathological Models:
Due to its effects on dopaminergic neurons and its association with alcohol consumption, THP has been utilized as a research tool to investigate the mechanisms underlying Parkinson's disease and alcoholism. nih.govnih.gov Animal studies have shown that the administration of THP can induce behaviors relevant to these conditions, providing a model to explore their neurochemical underpinnings. researchgate.netnih.gov
Structural Basis for Biochemical Reactivity of this compound
The biochemical reactivity of tetrahydropapaveroline is intrinsically linked to its molecular structure. As a benzylisoquinoline alkaloid, its chemical architecture confers specific properties that drive its biological effects. wikipedia.org
Key Structural Features:
Tetrahydroisoquinoline Core: This heterocyclic scaffold forms the fundamental structure of the molecule.
Benzyl (B1604629) Group: A benzyl substituent is attached to the tetrahydroisoquinoline core.
Catechol Moieties: The most critical feature for its biochemical reactivity is the presence of two catechol groups (a benzene (B151609) ring with two adjacent hydroxyl groups), one on the isoquinoline (B145761) portion and one on the benzyl portion. nih.govnih.gov
Reactivity of the Catechol Groups:
The catechol moieties are highly susceptible to oxidation. nih.gov This oxidation can occur either through auto-oxidation or enzymatic processes within the cell. The oxidation of the catechol groups leads to the formation of highly reactive semiquinone radicals and o-quinones. mdpi.com These reactive species can then participate in a variety of detrimental cellular processes:
Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone species results in the production of superoxide (B77818) radicals and other ROS, leading to oxidative stress. nih.gov
Covalent Modification of Biomolecules: The electrophilic nature of the o-quinones allows them to react with nucleophilic groups on proteins and DNA, leading to the formation of adducts and cellular damage. nih.gov
The structural arrangement of THP, particularly the presence of these two easily oxidizable catechol groups, is therefore the primary determinant of its neurotoxic potential and its ability to disrupt cellular homeostasis through oxidative mechanisms.
Chemical Compound Information
| Compound Name |
| 3,4-dihydroxyphenylacetaldehyde |
| Dopamine |
| L-DOPA (3,4-dihydroxyphenylalanine) |
| Tetrahydropapaveroline |
| This compound |
| Tyrosine |
Research Findings on this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H17NO4 | wikipedia.org |
| Molar Mass | 287.315 g/mol | wikipedia.org |
| Target | Parameter | Value | Experimental System | Reference |
|---|---|---|---|---|
| Tyrosine Hydroxylase | IC50 | 153.9 µM | Bovine Adrenal | nih.gov |
| Tyrosine Hydroxylase | Ki (with L-tyrosine) | 0.30 mM | Bovine Adrenal | nih.gov |
| Dopamine Transporter (DAT) | Ki | ~41 µM | DAT-expressing HEK293 cells | nih.gov |
| Dopamine Transporter (DAT) | Ki | 4.2 x 10^-5 M (42 µM) | Rat Brain Synaptosomes | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
3184-36-9 |
|---|---|
Molecular Formula |
C16H18ClNO4 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H17NO4.ClH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H |
InChI Key |
WSIHAFYVFLJCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways of Tetrahydropapaveroline Hydrochloride
Enzymatic and Non-Enzymatic Condensation Reactions
The formation of tetrahydropapaveroline (B182428) is a prime example of how metabolic pathways can lead to the synthesis of complex molecules within the body. This process involves both enzyme-catalyzed and spontaneous chemical reactions.
Role of Pictet-Spengler Condensation in Tetrahydropapaveroline Hydrochloride Formation
The core chemical reaction responsible for the formation of the tetrahydropapaveroline backbone is the Pictet-Spengler condensation. nih.govwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org In the context of THP biosynthesis, the β-arylethylamine is dopamine (B1211576), and the aldehyde is 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govresearchgate.net
The reaction is thought to occur spontaneously under physiological conditions and can be facilitated by acidic conditions. nih.govwikipedia.org The initial step is the formation of a Schiff base between the primary amine of dopamine and the carbonyl group of DOPAL. This is followed by an intramolecular electrophilic substitution, where the electron-rich aromatic ring of the dopamine moiety attacks the iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline structure. wikipedia.org While this reaction can occur non-enzymatically, the potential for enzymatic catalysis in vivo is an area of ongoing investigation. researchgate.netresearchgate.net
Precursor Molecules: Dopamine and Aldehyde Metabolites
The availability of the precursor molecules, dopamine and its aldehyde metabolite, is a critical determinant of tetrahydropapaveroline formation.
3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive aldehyde and a key metabolite of dopamine. wikipedia.orgnih.gov It is formed through the action of the enzyme monoamine oxidase (MAO) on cytoplasmic dopamine. researchgate.netnih.gov DOPAL is considered a neurotoxic compound, and its condensation with dopamine to form THP is one of its significant metabolic fates. nih.govresearchgate.netnih.gov The accumulation of DOPAL, which can occur if its primary detoxification pathway via aldehyde dehydrogenase is inhibited, can favor the formation of THP. nih.govtaylorandfrancis.com
Biosynthetic Origin from Amino Acid Precursors
The fundamental building blocks for tetrahydropapaveroline are derived from the essential amino acid tyrosine, highlighting the intricate connection between amino acid metabolism and the synthesis of neuroactive compounds.
Tyrosine and L-DOPA Metabolism
The biosynthetic journey to tetrahydropapaveroline begins with the amino acid tyrosine. Tyrosine is hydroxylated by the enzyme tyrosine hydroxylase to form L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the synthesis of catecholamines. nih.gov L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to yield dopamine. researchgate.netnih.gov This newly synthesized dopamine can then serve as a precursor for THP formation through its condensation with DOPAL. researchgate.net In situations where L-DOPA is administered therapeutically, such as in the treatment of Parkinson's disease, the increased availability of dopamine can lead to higher levels of THP formation. researchgate.net
Stereochemical Aspects of this compound Biosynthesis
An important aspect of tetrahydropapaveroline biosynthesis is its stereochemistry. The Pictet-Spengler condensation of dopamine and DOPAL can theoretically produce a racemic mixture of (R)- and (S)-enantiomers of THP. researchgate.net However, studies of human brain tissue have predominantly detected the (S)-enantiomer of tetrahydropapaveroline. researchgate.netresearchgate.net This finding strongly suggests that the biosynthesis of THP in the human brain is not a purely spontaneous, non-enzymatic process but is likely catalyzed by an enantio-selective enzyme. researchgate.netresearchgate.net The specific enzyme responsible for this stereoselective synthesis has yet to be fully characterized but points towards a regulated and specific biological pathway for (S)-tetrahydropapaveroline formation.
Interactive Data Table: Key Molecules in Tetrahydropapaveroline Biosynthesis
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Biosynthesis |
| Tyrosine | C9H11NO3 | 181.19 | Initial amino acid precursor |
| L-DOPA | C9H11NO4 | 197.19 | Intermediate in dopamine synthesis |
| Dopamine | C8H11NO2 | 153.18 | Precursor molecule (amine component) |
| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | C8H8O3 | 152.15 | Precursor molecule (aldehyde component) |
| Tetrahydropapaveroline | C16H17NO4 | 287.31 | Final condensation product |
Formation of Enantiomeric Forms: (R)- and (S)-Tetrahydropapaveroline
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a tetrahydroisoquinoline alkaloid that can exist in two stereoisomeric forms, or enantiomers: (R)-Tetrahydropapaveroline and (S)-Tetrahydropapaveroline. The formation of these enantiomers can occur through different pathways.
In mammalian systems, THP is thought to form via a non-enzymatic Pictet-Spengler condensation reaction. researchgate.netnih.gov This reaction involves the condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL). researchgate.netnih.gov While this spontaneous reaction typically yields a racemic mixture (containing equal amounts of both (R)- and (S)-enantiomers), studies of human brains have detected only the (S)-enantiomer. researchgate.netresearchgate.net The concentration of (S)-tetrahydropapaveroline in control human brains was found to be in the range of 0.12–0.22 pmol/g wet weight of brain tissue. researchgate.net This finding suggests the existence of an enantio-selective, enzymatic synthesis pathway in the human brain. researchgate.netresearchgate.net
In the opium poppy (Papaver somniferum), the (S)-enantiomer is specifically proposed as a precursor in the biosynthesis of morphine, further highlighting the stereochemical specificity of biological pathways involving this compound. researchgate.net The de novo microbial biosynthesis of (S)-tetrahydropapaveroline has also been successfully achieved in engineered yeast, demonstrating the specific production of this enantiomer. nih.gov
Occurrence and Localization in Biological Systems
This compound in Plant Alkaloid Biosynthesis (e.g., Morphine Precursor)
Tetrahydropapaveroline (norlaudanosoline) is a pivotal precursor in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs) in plants. nih.govfrontiersin.org These alkaloids are a diverse family of plant metabolites with significant medicinal value, including analgesics like morphine and codeine. nih.gov
In the opium poppy (Papaver somniferum), the biosynthetic pathway to morphine begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, which ultimately leads to the formation of (S)-reticuline. frontiersin.orgwustl.edu Tetrahydropapaveroline is an essential intermediate in this process. nih.gov From (S)-reticuline, the pathway proceeds through a series of complex enzymatic reactions to produce other important alkaloids such as thebaine, and finally codeine and morphine. nih.govresearchgate.net The study of morphine's synthetic pathway in the poppy plant has been instrumental in understanding how these complex molecules are produced in nature. nih.govishs.org
Historically, norlaudanosoline was considered the immediate precursor that, after a series of methylations and an aromatization step, would form papaverine. nih.govwustl.edu However, more recent research has revised this pathway, establishing (S)-reticuline as the central precursor for poppy alkaloids, which is itself derived from norlaudanosoline precursors. nih.govwustl.edu
Table 1: Role of Tetrahydropapaveroline in Plant BIA Biosynthesis
| Precursor | Intermediate | Key Product(s) | Plant Source Example |
|---|
This compound as an Endogenous Metabolite in Mammalian Systems
Tetrahydropapaveroline is not only found in plants but is also an endogenous compound present in mammalian systems, including the human brain. researchgate.netnih.gov Its formation in mammals occurs through the condensation of the neurotransmitter dopamine with its metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL). nih.govtaylorandfrancis.comnih.gov This reaction is enhanced under conditions that lead to an excess of dopamine's aldehyde metabolite. taylorandfrancis.com For instance, acetaldehyde, a metabolite of ethanol, can inhibit the normal oxidation of DOPAL, potentially increasing the formation of tetrahydropapaveroline. taylorandfrancis.com
Once formed, this endogenous alkaloid is considered a neurotoxic compound. researchgate.netresearchgate.net It is structurally similar to other neurotoxins and has been implicated in certain pathological states. researchgate.netnih.gov Research indicates that THP can competitively inhibit the uptake of dopamine in brain synaptosomes, although it is unlikely to accumulate to sufficiently high concentrations to do so under normal physiological conditions. nih.gov
Furthermore, there is evidence suggesting that mammals are capable of synthesizing morphine from endogenous tetrahydropapaveroline, mirroring the initial steps of the pathway found in the opium poppy. researchgate.netresearchgate.netnih.gov This suggests that the biosynthetic potential for these complex alkaloids is not exclusively confined to the plant kingdom. nih.gov
Table 2: Endogenous Formation of Tetrahydropapaveroline in Mammals
| Precursor 1 | Precursor 2 | Reaction Type | Product | Location |
|---|
Metabolic Pathways and Enzymatic Interactions Involving Tetrahydropapaveroline Hydrochloride
Interactions with Monoamine Metabolism Enzymes
Tetrahydropapaveroline (B182428) hydrochloride modulates the activity of several enzymes that are crucial for the breakdown and regulation of monoamine neurotransmitters. These interactions can significantly alter the metabolic landscape of catecholamines within the central nervous system.
Impact on Monoamine Oxidase (MAO) Activity
Research indicates that tetrahydropapaveroline has a complex, dual effect on Monoamine Oxidase (MAO) activity. In studies using rat brain mitochondria, acute treatment with THP resulted in an activation of MAO activities. Conversely, chronic treatment led to the inhibition of the enzyme.
Further in vitro studies have characterized THP as a competitive inhibitor of rat brain MAO. This inhibition affects the enzyme responsible for the oxidative deamination of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). The inhibitory constant (Ki) for this interaction has been determined, highlighting the potency of this inhibition.
| Enzyme | Source | Substrate | Inhibitor | Ki Value | Type of Inhibition |
| Monoamine Oxidase (MAO) | Rat Brain | Dopamine | Tetrahydropapaveroline | 0.20 mM | Competitive |
Influence on Aldehyde Dehydrogenase (ALDH) Activity
The interaction between tetrahydropapaveroline and Aldehyde Dehydrogenase (ALDH) is primarily indirect and metabolic. Specifically, the inhibition of the mitochondrial enzyme ALDH-2 has been shown to increase the formation of THP. nih.govnih.govresearchgate.net ALDH-2 is responsible for the detoxification of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), the aldehyde metabolite of dopamine. nih.govnih.gov When ALDH-2 activity is suppressed, DOPAL accumulates and subsequently condenses with dopamine to form THP. nih.govnih.gov
This relationship is a key aspect of THP's endogenous production pathway. Rather than THP directly inhibiting ALDH, it is the inhibition of ALDH-2 that creates the necessary substrate conditions for THP synthesis. This mechanism suggests that conditions leading to reduced ALDH-2 function could result in elevated levels of THP in dopaminergic neurons. nih.govnih.gov
Effects on Catechol-O-Methyltransferase (COMT) Activity
Tetrahydropapaveroline hydrochloride demonstrates a dual interaction with Catechol-O-Methyltransferase (COMT), an enzyme critical for the degradation of catecholamines. Firstly, THP acts as a substrate for COMT, undergoing methylation by the enzyme. Secondly, and concurrently, THP functions as a competitive inhibitor of COMT.
In vitro experiments have shown that THP can inhibit the O-methylation of dopamine. The inhibitory constant (Ki) for this competitive inhibition has been calculated, indicating a significant affinity of THP for the enzyme. This suggests that THP can modulate the metabolic clearance of catecholamines by competing for the same enzymatic pathway.
| Enzyme | Source | Substrate | Inhibitor | Ki Value | Type of Inhibition |
| Catechol-O-Methyltransferase (COMT) | Partially Purified | Dopamine | Tetrahydropapaveroline | 0.02 mM | Competitive |
Modulation of Neurotransmitter Synthesis and Catabolism
Beyond its influence on monoamine degradation, this compound also directly affects the synthesis of neurotransmitters, particularly dopamine, by interacting with key enzymes in the biosynthetic pathway.
Regulation of Tyrosine Hydroxylase Activity (e.g., Phosphorylated Forms)
Tetrahydropapaveroline is a potent inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibition has been observed in different forms of the enzyme.
Studies on bovine adrenal TH have shown that THP exhibits uncompetitive inhibition with respect to the substrate L-tyrosine. However, the most significant finding is the selective and potent inhibition of the phosphorylated, or activated, form of tyrosine hydroxylase. nih.govnih.gov Phosphorylation of TH dramatically increases its activity, and THP is substantially more effective at inhibiting this activated state. nih.govnih.gov This targeted inhibition of the more active form of the enzyme suggests a powerful negative-feedback mechanism by which THP can suppress dopamine production. nih.govnih.gov
| Enzyme Form | Source | Parameter | Value | Type of Inhibition |
| Tyrosine Hydroxylase (Unphosphorylated) | Bovine Adrenal | IC50 | 153.9 µM | - |
| Tyrosine Hydroxylase (Unphosphorylated) | Bovine Adrenal | Ki (vs L-tyrosine) | 0.30 mM | Uncompetitive |
| Tyrosine Hydroxylase (Phosphorylated/Activated) | - | IC50 | 50 nM | - |
Dopamine Decarboxylase Interactions
Current research suggests that tetrahydropapaveroline does not directly affect the activity of Dopamine Decarboxylase, also known as Aromatic L-amino acid decarboxylase (AADC). This enzyme is responsible for the conversion of L-DOPA to dopamine.
In studies where the formation of THP was induced by inhibiting ALDH-2, the activity of dopamine decarboxylase was found to be unaffected. nih.gov Furthermore, while some research has explored the interplay between THP and inhibitors of DOPA-decarboxylase, these studies have not demonstrated a direct inhibitory or activating effect of THP on the enzyme itself. nih.gov Therefore, based on available evidence, THP's influence on dopamine metabolism appears to occur through its effects on MAO, COMT, and Tyrosine Hydroxylase, rather than through direct interaction with Dopamine Decarboxylase.
Formation of Downstream Metabolites and Derivatives
Tetrahydropapaveroline (THP), also known as norlaudanosoline, is a pivotal tetrahydroisoquinoline alkaloid that serves as a precursor in the biosynthesis of a wide array of complex alkaloids. wikiwand.comtaylorandfrancis.comwikipedia.org It is formed in trace amounts in the mammalian brain through a condensation reaction between dopamine and its metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL). wikiwand.comwikipedia.org This compound and its derivatives are central to significant metabolic pathways, most notably the biosynthesis of morphine and the formation of other tetrahydroisoquinoline alkaloids (THIQs).
Intermediates in Morphine Biosynthesis (e.g., Reticuline (B1680550), Salutaridine)
Tetrahydropapaveroline is a well-established intermediate in the biosynthetic pathway of morphine in both the opium poppy (Papaver somniferum) and mammals. taylorandfrancis.comresearchgate.netresearchgate.net The pathway involves a series of stereospecific enzymatic conversions that transform THP into the core morphinan (B1239233) structure.
The initial steps in this pathway convert (S)-norlaudanosoline (THP) into (S)-reticuline. wikiwand.comnih.gov For the synthesis of morphine, the stereochemistry must be inverted to (R)-reticuline. rsc.orgresearchgate.net This epimerization is a crucial step in the pathway. rsc.org From (R)-reticuline, the pathway proceeds to the formation of salutaridine (B1681412). wikiwand.comwikipedia.org This key reaction involves an intramolecular C-C phenol (B47542) coupling, which creates the distinctive tetracyclic core of morphinan alkaloids. nih.gov
The enzyme responsible for the conversion of (R)-reticuline to salutaridine is salutaridine synthase, a highly stereo- and regioselective cytochrome P450-dependent oxygenase identified as CYP719B1. nih.gov Following its formation, salutaridine is further metabolized through a series of reactions involving enzymes like salutaridine reductase to eventually yield thebaine, codeine, and finally, morphine. wikiwand.comwikipedia.org While the pathway is well-characterized in the opium poppy, evidence also demonstrates that mammals possess the necessary enzymes to synthesize morphine from THP. researchgate.net
Table 1: Key Intermediates and Enzymes in Morphine Biosynthesis from Tetrahydropapaveroline
| Precursor/Intermediate | Enzyme | Product | Description of Transformation |
| (S)-Norlaudanosoline (THP) | Multiple enzymatic steps | (S)-Reticuline | Initial conversion in the biosynthetic pathway. wikiwand.com |
| (S)-Reticuline | Reticuline epimerase (e.g., STORR protein) | (R)-Reticuline | Stereochemical inversion essential for morphine synthesis. rsc.org |
| (R)-Reticuline | Salutaridine Synthase (CYP719B1) | Salutaridine | Intramolecular C-C phenol coupling to form the promorphinan structure. wikipedia.orgnih.gov |
| Salutaridine | Salutaridine Reductase (SalR) | Salutaridinol | Reduction of the keto group, a subsequent step towards thebaine. wikiwand.comwikipedia.org |
Other Tetrahydroisoquinoline Alkaloid (THIQ) Derivatives
Beyond its role in morphine biosynthesis, tetrahydropapaveroline is a parent compound for a broader class of neuroactive compounds known as tetrahydroisoquinoline (THIQ) alkaloids. nih.govrsc.org These derivatives are formed through various metabolic modifications of the core THP structure. The enzymatic O-methylation of THP by catechol-O-methyltransferase (COMT), for instance, can produce different mono-O-methylated products, with the position of methylation influenced by the stereoisomeric form of the THP substrate. researchgate.net
Research has identified several THIQ derivatives of THP, and their formation can be influenced by factors such as alcohol consumption, which increases the availability of acetaldehyde, a compound that can interfere with dopamine metabolism and promote the formation of THP and related alkaloids. taylorandfrancis.comnih.gov Some of these derivatives have been studied for their potential interactions with neuronal systems, such as the dopamine transporter (DAT). nih.gov
Studies have shown that THP and derivatives like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ), and 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) can inhibit dopamine uptake. nih.gov This suggests that the metabolic conversion of THP can lead to a variety of biologically active THIQ derivatives. nih.govnih.gov
Table 2: Examples of Tetrahydropapaveroline Derivatives and Their Characteristics
| Derivative Name | Abbreviation | Structural Relationship to THP | Noted Research Finding |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline | 1BnTIQ | A THIQ derivative related to the core structure of THP. | Inhibits dopamine uptake through the dopamine transporter (DAT). nih.gov |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 3',4' DHBnTIQ | A hydroxylated benzyl (B1604629) derivative of the THIQ scaffold. | Shows affinity for the dopamine transporter (DAT), inhibiting dopamine uptake. nih.gov |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | 6,7 DHBnTIQ | A THIQ derivative with hydroxyl groups on the isoquinoline (B145761) ring. | Demonstrates inhibitory activity on dopamine uptake via DAT. nih.gov |
| Mono-O-methylated THP | - | Product of enzymatic methylation of THP's hydroxyl groups. | Formed by catechol-O-methyltransferase (COMT), with methylation patterns depending on the THP isomer. researchgate.net |
Molecular Mechanisms of Action of Tetrahydropapaveroline Hydrochloride in Biological Research
Interactions with Dopaminergic Systems
The dopaminergic system is a primary target for the actions of tetrahydropapaveroline (B182428) hydrochloride. Its effects are multifaceted, involving both dopamine (B1211576) uptake mechanisms and receptor modulation.
Effects on Dopamine Uptake Mechanisms (e.g., Synaptosomal Studies)
Research has demonstrated that tetrahydropapaveroline hydrochloride can inhibit the uptake of dopamine. Studies utilizing synaptosomal preparations from rat brains have shown that THP exhibits competitive inhibition of dopamine uptake. nih.gov In one such study, the inhibition constant (Ki) for THP was determined to be 4.2 x 10⁻⁵ M. nih.gov This suggests that THP can interfere with the normal reuptake of dopamine from the synaptic cleft, potentially leading to an accumulation of extracellular dopamine.
Further investigations using human embryonic kidney (HEK293) cells stably expressing the dopamine transporter (DAT) have corroborated these findings. nih.gov In this model, THP and its derivatives were found to inhibit dopamine uptake with Ki values in the micromolar range, comparable to that of the known neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+). nih.gov These results indicate that THP may be a substrate for DAT and could potentially be transported into dopaminergic neurons. nih.gov
Investigations into Dopamine Receptor Modulation (e.g., D1, D2)
The dopaminergic system is characterized by five main receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.govchemrxiv.org The D1-like receptors are primarily involved in motor control and motivation, while the D2-like receptors influence processes such as attention and sleep. nih.govchemrxiv.org While direct, high-affinity binding of tetrahydropapaveroline to D1 or D2 receptors has not been extensively documented in the provided search results, its indirect effects on dopaminergic signaling pathways are a key area of research. The modulation of dopamine levels through uptake inhibition inherently affects the activation of these receptors. Furthermore, some studies suggest that chronic exposure to substances that alter dopamine signaling can lead to changes in the expression and sensitivity of dopamine receptors. For instance, in a study on the effects of THC, another compound that modulates dopamine, an increase in the number of D1-D2 receptor heteromers was observed in the striatum of primates. researchgate.net This highlights the potential for plasticity in the dopamine receptor system in response to sustained alterations in dopamine signaling, a mechanism that could be relevant to the long-term effects of THP.
Role in Neurochemical Hypotheses (e.g., Alcohol Addiction, Parkinsonian States)
This compound has been implicated in the neurochemical underpinnings of both alcohol addiction and Parkinson's disease. nih.gov
Theoretical Frameworks on this compound's Biochemical Mediation
The "dopamine-aldehyde condensation hypothesis" posits that THP, formed from the condensation of dopamine with its aldehyde metabolite, dopaldehyde, may play a role in the reinforcing effects of alcohol. nih.gov This theory suggests that alcohol consumption can lead to an increase in the formation of THP in the brain. taylorandfrancis.com Infusion of THP into the cerebral ventricles of rats has been shown to induce a significant and lasting increase in voluntary alcohol consumption, providing experimental support for this hypothesis. nih.govresearchgate.net The animals in these studies exhibited behaviors akin to intoxication and withdrawal. nih.gov This suggests that an accumulation of this abnormal metabolite in the brain could contribute to the addictive properties of alcohol. nih.gov
In the context of Parkinson's disease, THP has been detected in the brain and urine of patients treated with L-DOPA. nih.gov The neurotoxic potential of THP is a central aspect of its proposed role in parkinsonian states. It is hypothesized that THP and its derivatives could be taken up by the dopamine transporter and contribute to the degeneration of dopaminergic neurons. nih.goven-journal.org The structural similarity of THP to MPP+, a known parkinsonian-inducing agent, lends credence to this theory. nih.gov Furthermore, THP has been shown to inhibit mitochondrial respiration, a mechanism of neurotoxicity shared with MPP+. en-journal.org
Link to Endogenous Morphine Signaling Mechanisms
A fascinating area of research is the connection between tetrahydropapaveroline and endogenous morphine signaling. The (S)-enantiomer of THP is a precursor in the biosynthesis of morphine in the opium poppy. researchgate.netnih.gov Intriguingly, this same (S)-enantiomer has been detected in the human brain. researchgate.net This raises the possibility that THP could serve as a precursor for the de novo synthesis of morphine and related alkaloids within mammalian systems. taylorandfrancis.comnih.gov Endogenous morphine is thought to exert its effects through novel mu-opiate receptor subtypes, influencing a range of physiological processes. nih.govresearchgate.net The potential for THP to be a part of this endogenous morphine pathway provides another layer of complexity to its neuropharmacological profile.
Modulation of Cellular Processes (e.g., Vesicle Induction)
Beyond its effects on dopamine transport and its implications in neurochemical hypotheses, tetrahydropapaveroline has been observed to influence cellular processes at a subcellular level. One notable effect is the induction of small granular vesicles (SGVs) within central dopamine fibers. nih.gov The formation of intracellular vesicles is a fundamental cellular process involved in the transport and storage of various molecules. mdpi.com While the precise mechanism by which THP induces these vesicles is not fully elucidated, it is thought to be related to its interactions with dopamine storage and release mechanisms. nih.gov The appearance of these SGVs following THP administration suggests a disruption or alteration of the normal vesicular trafficking within dopaminergic neurons. nih.gov
Preclinical Research Models and Methodologies for Studying Tetrahydropapaveroline Hydrochloride
In Vitro Cellular and Subcellular Systems
In vitro models are indispensable for dissecting the molecular mechanisms of THP in a controlled environment, free from the systemic complexities of a whole organism.
This methodology allows researchers to pinpoint the specific cellular compartments where a compound or its metabolites exert their effects. nih.gov Studies have utilized in vitro preparations of rat brain tissue to demonstrate the formation of tetrahydropapaveroline (B182428) from the condensation of dopamine (B1211576) and its aldehyde metabolite, dopaldehyde. nih.gov By analyzing these fractions, it is possible to determine the localization and potential binding sites of THP, providing clues about its mechanism of action at a subcellular level. For instance, researchers can assess whether THP preferentially associates with membrane-bound receptors, cytosolic enzymes, or other specific organelles within the neuron. nih.govnih.gov
To investigate the effects of THP on neuronal communication and energy metabolism, researchers utilize more specialized in vitro systems like isolated synaptosomes and mitochondria. nih.gov Synaptosomes are resealed nerve terminals isolated from brain tissue that retain the machinery for neurotransmitter uptake, storage, and release. They serve as a powerful model for studying how compounds affect synaptic function.
Research on THP using synaptosomal preparations from rat brains has provided specific insights into its interaction with the dopamine system. These studies revealed that while THP itself does not appear to be actively taken up by the dopamine transporter, it does act as a competitive inhibitor of dopamine uptake. nih.gov This finding suggests that at sufficient concentrations, THP could interfere with the normal reuptake of dopamine from the synaptic cleft, thereby modulating dopaminergic signaling.
The use of isolated mitochondria allows for the direct assessment of a compound's impact on cellular respiration and energy production, negating interference from other cellular signals. nih.gov This is particularly relevant for neuroactive compounds, as disruptions in mitochondrial function are linked to various neuropathologies. Studies have explored the inhibition of mitochondrial respiration by alkaloids structurally similar to THP, highlighting this as a critical area of investigation for understanding its complete cellular impact. dntb.gov.ua
| Parameter | Value | Description |
|---|---|---|
| Inhibition Type | Competitive | THP competes with dopamine for binding to the dopamine transporter. |
| Ki (THP) | 4.2 x 10-5 M | The inhibition constant for THP, indicating its binding affinity for the dopamine transporter. |
| Km (Dopamine) | 2.6 x 10-7 M | The Michaelis constant for dopamine uptake, representing the substrate concentration at which the uptake rate is half of Vmax. |
| Vmax (Dopamine) | 8.5 nmoles/min/g pellet | The maximum rate of dopamine uptake by the synaptosomal preparation. |
While 2D cell cultures have been foundational in pharmacology, they lack the complex cell-to-cell interactions and microenvironment of the brain. mdpi.com Advanced in vitro models, such as 3D neurosphere cultures, have emerged to bridge the gap between traditional cell culture and in vivo animal models. mdpi.comsigmaaldrich.com Neurospheres are free-floating, spherical clusters of neural stem cells and their progeny that better mimic the three-dimensional structure, cellular organization, and physiological responses of brain tissue. mdpi.comatcc.org
This model is particularly valuable for assessing the neurotoxic or neuroprotective potential of compounds. mdpi.com Research into tetrahydroisoquinoline (THIQ) alkaloids, the class of compounds to which THP belongs, has utilized 3D neurosphere models to evaluate their effects. nih.gov These models allow for a more nuanced study of how chemicals impact a neuronal microenvironment. mdpi.com Although direct studies on THP hydrochloride using this specific model are not detailed in the available literature, the successful application of 3D neurospheres to assess related THIQ derivatives demonstrates its suitability and potential for future, more physiologically relevant investigations into THP's long-term effects on neural cell viability and function. nih.gov
In Vivo Animal Models for Biochemical and Metabolic Investigations
In vivo models are crucial for understanding how THP is metabolized and how it affects neurochemistry within a complex, living system. These models integrate the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing a holistic view of its biological activity. nih.gov
Rodent models, particularly rats and mice, are extensively used in preclinical neurochemical research due to their well-characterized physiology and genetics. nih.govyoutube.com They are instrumental in tracing the metabolic fate of compounds and investigating their systemic effects on brain chemistry.
Studies in rats have been pivotal in demonstrating that THP can be formed in vivo and that its administration influences the metabolism of key monoamine neurotransmitters. nih.govnih.gov Research has shown that systemic administration of THP to rats alters the brain levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolites of dopamine and serotonin (B10506), respectively. These findings support the hypothesis that THP can displace these monoamines from their storage vesicles or inhibit their metabolic breakdown in a living organism. nih.gov Such studies are essential for linking the in vitro molecular actions of a compound to its ultimate neurochemical effects at the organismal level.
| Metabolite | Parent Neurotransmitter | Observed Effect | Interpretation |
|---|---|---|---|
| Homovanillic Acid (HVA) | Dopamine | Levels altered following THP administration. | Suggests THP interferes with dopamine metabolism or release. nih.gov |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Serotonin | Levels altered following THP administration. | Suggests THP interferes with serotonin metabolism or release. nih.gov |
The zebrafish (Danio rerio) has become a valuable vertebrate model in neuropharmacology and toxicology. mdpi.com Its advantages include rapid external development, optical transparency of embryos, and highly conserved neurotransmitter systems compared to mammals. mdpi.comnih.gov These features make the zebrafish particularly suitable for high-throughput screening of chemicals that affect the central nervous system. nih.gov
The dopaminergic system in zebrafish is well-characterized, and the model has been successfully used to study the effects of various neurotoxins and drugs that target this pathway. nih.govmdpi.com Researchers can assess changes in locomotor behavior, gene expression, and neurotransmitter levels following chemical exposure. mdpi.comnih.gov While specific studies investigating Tetrahydropapaveroline hydrochloride in zebrafish are not prominent, the model's proven utility in evaluating compounds that modulate dopamine and other catecholaminergic systems makes it a highly relevant and promising tool for future research into the neurochemical profile of THP. nih.govnih.gov
Chemical Synthesis Approaches for Academic Research on Tetrahydropapaveroline Hydrochloride
Classical Laboratory Synthetic Routes
Classical laboratory syntheses of tetrahydropapaveroline (B182428) hydrochloride have traditionally relied on established organic reactions that allow for the construction of the core tetrahydroisoquinoline scaffold. These methods are well-documented and provide reliable pathways to both racemic and enantiomerically enriched forms of the compound.
Preparation of Racemic Forms
The synthesis of racemic tetrahydropapaveroline typically employs foundational reactions in heterocyclic chemistry, such as the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org In the context of tetrahydropapaveroline synthesis, the key precursors are dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DHPAA). The reaction proceeds through the formation of an iminium ion intermediate which then undergoes intramolecular electrophilic substitution with the electron-rich aromatic ring. wikipedia.org While the reaction can occur under physiological conditions, laboratory syntheses often require harsher conditions, such as refluxing with strong acids like hydrochloric acid or trifluoroacetic acid, to achieve good yields, particularly with less activated aromatic systems. wikipedia.org
Another classical approach is the Bischler-Napieralski reaction , which is one of the most frequently used methods for synthesizing 3,4-dihydroisoquinoline (B110456) derivatives that can then be reduced to the desired tetrahydroisoquinoline. nrochemistry.com This intramolecular cyclization of a β-arylethylamide is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline scaffold. For the synthesis of tetrahydropapaveroline, this would involve the cyclization of the corresponding N-acyl derivative of dopamine, followed by reduction. The effectiveness of the Bischler-Napieralski reaction is enhanced by the presence of electron-donating groups on the aromatic ring, which facilitates the electrophilic substitution step. nrochemistry.comjk-sci.com
| Reaction | Key Reactants | Typical Conditions | Intermediate |
| Pictet-Spengler | Dopamine, 3,4-dihydroxyphenylacetaldehyde | Acid catalyst (e.g., HCl), heating | Iminium ion |
| Bischler-Napieralski | N-acyl derivative of dopamine | Dehydrating agent (e.g., POCl₃), reflux, followed by reduction | 3,4-dihydroisoquinoline |
Enantioselective Synthesis of Tetrahydropapaveroline Hydrochloride
The biological activity of many alkaloids is dependent on their stereochemistry, making the enantioselective synthesis of tetrahydropapaveroline a key objective for researchers.
One common strategy for obtaining enantiomerically pure tetrahydroisoquinolines is through the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate . This can be achieved using chiral catalysts, such as those based on transition metals like rhodium or iridium, in combination with a hydrogen source. mdpi.com These catalytic systems can deliver high enantioselectivity, providing access to either the (S) or (R) enantiomer of the target molecule with high optical purity. mdpi.comrsc.org
Another approach involves the use of chiral auxiliaries in a diastereoselective Pictet-Spengler reaction. arkat-usa.org In this method, a chiral group is temporarily attached to one of the reactants, which directs the cyclization to favor the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched tetrahydroisoquinoline. The efficiency of this 1,3-chirality transfer is a key factor in the stereochemical outcome. arkat-usa.org
For racemic mixtures of tetrahydropapaveroline, chiral resolution can be employed to separate the enantiomers. This technique involves the use of a chiral resolving agent, such as N-acetyl-D-leucine or N-acetyl-D-phenylalanine, to form diastereomeric salts with the racemic base. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of tetrahydropapaveroline can be recovered by treatment with a base.
| Method | Approach | Key Features |
| Asymmetric Reduction | Catalytic hydrogenation of a 3,4-dihydroisoquinoline | Use of chiral transition metal catalysts (e.g., Rh, Ir) |
| Chiral Auxiliaries | Diastereoselective Pictet-Spengler reaction | Temporary incorporation of a chiral group to direct stereochemistry |
| Chiral Resolution | Separation of enantiomers from a racemic mixture | Formation of diastereomeric salts with a chiral resolving agent |
Green Chemistry and Sustainable Synthesis Strategies
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. jddhs.commdpi.comjddhs.com
Utilization of Renewable Biomass (e.g., Lignin) as Starting Material
Lignin (B12514952), a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic platform chemicals. nih.gov The development of biorefinery processes has opened up avenues for the synthesis of valuable compounds, including tetrahydropapaveroline, from lignin-derived feedstocks. researchgate.net Reductive catalytic fractionation (RCF) is a promising "lignin-first" approach that can depolymerize lignin into well-defined aromatic platform chemicals with high selectivity. nih.govmit.edu
One such chemocatalytic approach involves the conversion of lignin into an aromatic platform chemical, which is then further elaborated to tetrahydropapaveroline. researchgate.net This strategy represents a significant advancement in sustainable synthesis, as it utilizes a renewable and underutilized biopolymer as the starting material, moving away from traditional petroleum-based feedstocks. The upgrading of lignin-derived bio-oils through processes like catalytic hydrodeoxygenation is a key area of research to produce these valuable chemical intermediates. rsc.org
Catalytic Methods and Benign Reaction Media (e.g., Deep Eutectic Solvents)
The principles of green chemistry also advocate for the use of catalytic methods and environmentally benign reaction media to minimize waste and energy consumption. jddhs.comjocpr.com
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. mdpi.comnih.gov DESs are mixtures of two or more components that, at a particular composition, form a eutectic with a melting point much lower than that of the individual components. nih.gov They are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable materials. mdpi.com DESs can act as both the solvent and the catalyst in chemical reactions, including the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net The unique properties of DESs can lead to enhanced reaction rates and selectivities, while also simplifying product isolation and solvent recycling. mdpi.com
Chemo-Enzymatic Synthetic Methodologies
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. nih.gov Biocatalysis, the use of enzymes or whole microorganisms, offers unparalleled stereoselectivity under mild reaction conditions. jddhs.com
A key enzyme in the biosynthesis of benzylisoquinoline alkaloids is norcoclaurine synthase (NCS) , which catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. nih.govresearchgate.net Research has shown that NCS exhibits a degree of substrate promiscuity, allowing it to catalyze the condensation of dopamine with a variety of aldehydes, thus providing a biocatalytic route to a range of substituted tetrahydroisoquinolines. nih.gov Protein engineering efforts are underway to improve the catalytic efficiency and broaden the substrate scope of NCS for the synthesis of diverse benzylisoquinoline alkaloids. nih.govmdpi.com
Furthermore, significant progress has been made in the de novo microbial biosynthesis of tetrahydropapaveroline. Engineered strains of Saccharomyces cerevisiae (yeast) have been developed to produce (S)-tetrahydropapaverine through the heterologous expression of a series of plant-derived enzymes. nih.gov This metabolic engineering approach represents a powerful chemo-enzymatic strategy for the sustainable production of complex natural products from simple starting materials. nih.gov One-pot chemo-enzymatic processes have also been developed for the synthesis of tetrahydroisoquinolines, where an initial enzymatic oxidation of an alcohol to an aldehyde is followed by a chemical Pictet-Spengler reaction in the same vessel. mdpi.com
| Approach | Key Enzyme/System | Reaction | Significance |
| Biocatalytic Pictet-Spengler | Norcoclaurine Synthase (NCS) | Condensation of dopamine and an aldehyde | High stereoselectivity for (S)-enantiomer |
| Metabolic Engineering | Engineered Saccharomyces cerevisiae | De novo biosynthesis from simple precursors | Sustainable production of (S)-tetrahydropapaverine |
| One-Pot Chemo-enzymatic | Laccase/TEMPO and chemical catalyst | Enzymatic oxidation followed by chemical cyclization | Process intensification and efficiency |
Microbial Fermentation Systems for Production (e.g., Engineered E. coli)
The use of engineered microorganisms, particularly Escherichia coli, has emerged as a viable and sustainable platform for the production of complex plant-derived alkaloids like Tetrahydropapaveroline. researchgate.netnih.gov This approach involves the heterologous expression of biosynthetic pathway enzymes in a microbial host, enabling the conversion of simple carbon sources, such as glycerol, into the target compound. researchgate.net
A significant challenge in producing THP in a single engineered E. coli strain is the degradation of the final product. nih.gov Tyrosinase, an essential enzyme in the upstream portion of the biosynthetic pathway for converting L-tyrosine to L-DOPA, also exhibits oxidative activity towards the THP molecule. researchgate.netnih.gov This undesirable side reaction leads to very low yields, often less than 5 μM, in single-strain fermentation systems. researchgate.netnih.gov
To overcome this limitation, researchers have developed a "stepwise fermentation" or two-strain culture strategy. researchgate.netnih.govnih.gov This innovative approach decouples the synthesis of the precursor, dopamine, from the final synthesis of THP. researchgate.netnih.gov
Step 1: Dopamine Production: An initial E. coli strain is engineered to overproduce dopamine from a simple carbon source. This strain contains all the necessary enzymes for dopamine synthesis, including tyrosinase. The fermentation is carried out, and the dopamine-containing supernatant is harvested. nih.gov
Step 2: THP Synthesis: A second, separate E. coli strain is engineered to express only the final enzyme of the pathway, a monoamine oxidase (MAO). This strain is cultured and then mixed with the dopamine-rich supernatant from the first step. The MAO converts a portion of the dopamine into 3,4-dyhydroxyphenylacetaldehyde (3,4-DHPAA). Subsequently, the 3,4-DHPAA spontaneously condenses with another molecule of dopamine via the non-enzymatic Pictet-Spengler reaction to form (R,S)-THP. nih.gov
This stepwise method prevents the tyrosinase from coming into contact with the final THP product, thereby avoiding its degradation. nih.gov This strategy has led to a dramatic increase in product yield, reaching up to 1.0 mM (287 mg/L), which represents one of the highest reported yields for a benzylisoquinoline alkaloid produced microbially. researchgate.netnih.gov
| Fermentation Strategy | Description | Key Challenge | Reported Yield | Reference |
|---|---|---|---|---|
| Single-Strain Fermentation | A single engineered E. coli strain expresses all enzymes for the complete biosynthetic pathway from a carbon source to THP. | Oxidation and degradation of the final product (THP) by tyrosinase, an essential upstream enzyme. | < 5 μM | researchgate.netnih.gov |
| Stepwise (Two-Strain) Fermentation | The process is separated into two stages: 1) Dopamine production using one strain, and 2) THP synthesis from the harvested dopamine using a second strain. | Process complexity is increased due to the need for two separate fermentations and harvesting steps. | 1.0 mM (287 mg/L) | researchgate.netnih.gov |
In Vitro Enzymatic Synthesis Steps
In vitro enzymatic synthesis offers a cell-free approach to producing Tetrahydropapaveroline, allowing for precise control over reaction conditions and eliminating the complexities of cellular metabolism. The core of THP synthesis is the Pictet-Spengler reaction, a condensation reaction between a β-arylethylamine (dopamine) and an aldehyde (3,4-dihydroxyphenylacetaldehyde). nih.govwikipedia.orgorganicreactions.org
The complete synthesis from the precursor L-tyrosine involves a cascade of enzymatic and non-enzymatic steps. nih.gov
L-DOPA Synthesis: The pathway begins with the amino acid L-tyrosine. The enzyme tyrosinase (TYR) hydroxylates L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov
Dopamine Synthesis: Subsequently, DOPA decarboxylase (DODC) removes the carboxyl group from L-DOPA to yield dopamine. nih.gov
3,4-DHPAA Synthesis: A portion of the synthesized dopamine is then oxidized by a monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA). nih.gov
Pictet-Spengler Reaction: Finally, the newly formed 3,4-DHPAA undergoes a spontaneous (non-enzymatic) Pictet-Spengler condensation with a second molecule of dopamine to form racemic (R,S)-Tetrahydropapaveroline. nih.govnih.gov
This cell-free cascade approach avoids issues of enzyme-product incompatibility, such as the THP degradation by tyrosinase seen in single-cell fermentation systems. nih.gov It allows each step to be optimized independently for factors like pH, temperature, and substrate concentration, potentially leading to high conversion efficiency.
| Step | Substrate(s) | Enzyme / Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1 | L-Tyrosine | Tyrosinase (TYR) | L-DOPA | nih.gov |
| 2 | L-DOPA | DOPA Decarboxylase (DODC) | Dopamine | nih.gov |
| 3 | Dopamine | Monoamine Oxidase (MAO) | 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) | nih.gov |
| 4 | Dopamine + 3,4-DHPAA | Pictet-Spengler Reaction (Non-enzymatic) | (R,S)-Tetrahydropapaveroline | nih.govnih.gov |
Analytical Methodologies in Tetrahydropapaveroline Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in THP research, enabling the separation of the analyte from complex mixtures and its subsequent quantification. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the most prominently used techniques.
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of THP due to its versatility and applicability to non-volatile compounds. nih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov
Method parameters are optimized to achieve efficient separation. For instance, a mobile phase might consist of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate), with the pH adjusted to control the ionization state of the analyte and improve peak shape. nih.gov Detection is often performed using a UV detector, as the aromatic rings in THP absorb ultraviolet light at specific wavelengths, such as 240 nm or 254 nm. nih.govjfda-online.com
A critical application of HPLC in THP research is the separation of its stereoisomers. Since THP contains a chiral center, it exists as a pair of enantiomers. These enantiomers can exhibit different biological activities. csfarmacie.cz Chiral HPLC, which uses a chiral stationary phase (CSP), is a powerful method for resolving these enantiomers directly. csfarmacie.cz Alternatively, a pre-column derivatization approach can be used, where the THP enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net
Table 1: Example HPLC Parameters for Tetrahydroisoquinoline Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C8, 5 µm, 125 mm x 4.6 mm | nih.gov |
| Mobile Phase | Acetonitrile / Potassium Dihydrogen Phosphate Buffer (pH 3.0) (20:80, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govjfda-online.com |
| Detection | UV at 240 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
Gas chromatography (GC) is another powerful separation technique, particularly when coupled with mass spectrometry (GC-MS). ljmu.ac.uk However, for a compound like THP, which contains polar functional groups (-OH, -NH), direct analysis by GC is challenging due to its low volatility and potential for thermal degradation in the hot GC inlet. researchgate.netcannabissciencetech.com
To overcome these limitations, chemical derivatization is employed. jfda-online.com This process modifies the polar functional groups to make the analyte more volatile and thermally stable. researchgate.netcannabissciencetech.com Common derivatization reactions include silylation, which replaces active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS-derivatized THP is more amenable to GC analysis. researchgate.net Highly precise GC-MS assays have been developed for THP using appropriate deuterated internal standards to ensure accurate quantification. nih.gov
Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the separation and qualitative identification of THP. analyticaltoxicology.com It is particularly useful for screening samples and monitoring the progress of chemical reactions. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. nih.gov The plate is then placed in a chamber with a suitable mobile phase. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. researchgate.net For instance, a system for a related compound, papaverine, uses silica gel plates with a chloroform-ammonia solvent system. nih.gov After development, the separated spots can be visualized under UV light or by spraying with a visualizing reagent. researchgate.net
Mass Spectrometry (MS) for Identification and Metabolite Profiling
Mass spectrometry is an indispensable tool for the structural elucidation of THP and the identification of its metabolites. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental formula of THP and its unknown metabolites. nih.gov This capability allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS is particularly powerful for non-targeted screening strategies, where the goal is to identify novel or unexpected compounds in a sample without relying on certified reference materials. nih.govresearchgate.net The high mass accuracy of HRMS significantly increases the confidence in the identification of putative metabolites. ijpras.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and selective detection power of MS. nih.gov This hyphenated technique is the method of choice for identifying and profiling THP and its metabolites in complex biological matrices like blood, brain, and liver tissue. nih.govresearchgate.net
In a typical LC-MS/MS experiment, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. nih.gov The parent (or precursor) ion corresponding to THP or a potential metabolite is selected and subjected to fragmentation, a process called tandem mass spectrometry (MS/MS). ijpras.com This fragmentation produces a unique pattern of product ions that serves as a structural fingerprint for the molecule. researchgate.net By analyzing these fragmentation patterns, researchers can deduce the structure of metabolites, even when they are present at very low concentrations. ijpras.comresearchgate.net This approach is essential for mapping the metabolic fate of THP in biological systems. ijpras.com
Table 2: Illustrative Fragmentation Data for Tetrahydroisoquinoline Alkaloids
| Precursor Ion (m/z) | Proposed Fragmentation Behavior | Significance | Reference |
|---|---|---|---|
| [M+H]⁺ | Cleavage of the C-C bond between the isoquinoline (B145761) ring and the benzyl (B1604629) moiety. | Generates characteristic fragment ions corresponding to the isoquinoline core. | researchgate.net |
| [M+H]⁺ | Loss of peripheral groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups. | Helps to identify the nature and position of substituents on the alkaloid skeleton. | researchgate.net |
| [M+H]⁺ | Retro-Diels-Alder (RDA) reaction in the heterocyclic ring. | A diagnostic fragmentation pattern for certain classes of tetrahydroisoquinoline alkaloids. | researchgate.net |
Spectrophotometric and Spectroscopic Methods (e.g., UV, IR for structural confirmation in research)
Spectroscopic methods provide critical information for the structural confirmation of synthesized or isolated THP. Ultraviolet-Visible (UV-Vis) spectroscopy is used to confirm the presence of the chromophoric system within the THP molecule. The aromatic rings in THP give rise to characteristic absorption maxima in the UV region, which can be used for both identification and quantification.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of a related tetrahydroisoquinoline compound shows characteristic absorption bands corresponding to specific vibrations. nih.gov For THP, one would expect to see characteristic peaks for O-H stretching from the phenolic hydroxyl groups, N-H stretching from the secondary amine, aromatic C-H stretching, and C-O stretching from the methoxy groups. nih.gov These spectral data, often used in conjunction with data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provide unambiguous confirmation of the chemical structure of tetrahydropapaveroline (B182428) hydrochloride. nih.gov
Theoretical and Computational Studies on Tetrahydropapaveroline Hydrochloride
Computational Modeling of Molecular Interactions
Computational modeling serves as a powerful tool to visualize and analyze the interactions between small molecules like Tetrahydropapaveroline (B182428) and their biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations are central to this endeavor, providing detailed atomic-level insights into binding affinities and the stability of molecular complexes. mdpi.comrowan.edu
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For THP, a primary target of interest is the dopamine (B1211576) transporter (DAT), as THP is known to inhibit dopamine uptake. nih.govnih.gov A docking study would model the three-dimensional structure of DAT and virtually place THP into its binding site. The simulation would then calculate the most energetically favorable binding pose, identifying key molecular interactions. Based on the structure of THP and known interactions of other ligands with DAT and dopamine receptors, these interactions would likely involve hydrogen bonds with serine residues and π-π stacking or cation-π interactions with aromatic residues like phenylalanine within the binding pocket. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to observe the dynamic behavior of the THP-receptor complex over time. nih.gov This method simulates the movements of atoms in the complex, providing a more realistic representation of the interaction in a biological environment. nih.gov MD simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the receptor upon ligand binding. mdpi.com For the THP-DAT complex, an MD simulation could assess the stability of key hydrogen bonds and hydrophobic contacts, calculating the binding free energy to provide a quantitative measure of affinity. mdpi.com
Table 1: Predicted Molecular Interactions of Tetrahydropapaveroline with Dopamine Transporter (DAT)
| Interaction Type | THP Moiety Involved | Potential DAT Residue(s) | Significance |
| Hydrogen Bonding | Catechol hydroxyl groups | Serine, Threonine, Aspartate | Anchors the ligand in the binding site. |
| π-π Stacking | Isoquinoline (B145761) ring, Benzyl (B1604629) ring | Phenylalanine, Tyrosine | Stabilizes the aromatic portions of the ligand. |
| Cation-π Interaction | Protonated Nitrogen atom | Phenylalanine, Tyrosine | Strong non-covalent interaction contributing to high affinity. |
| Hydrophobic Interactions | Tetrahydroisoquinoline core | Valine, Leucine, Isoleucine | Contributes to overall binding stability. |
In Silico Predictions for Research Pathway Guidance
In silico methods are instrumental in guiding drug discovery and biochemical research by predicting the properties of molecules before they are synthesized or tested experimentally. nih.gov This predictive power helps to prioritize research efforts, reduce costs, and accelerate the pace of discovery.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjmaterenvironsci.com For Tetrahydropapaveroline, a QSAR study could be developed using a library of THP derivatives with experimentally determined inhibitory potencies (Ki values) against the dopamine transporter. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these derivatives, a predictive model can be built. mdpi.com This model could then be used to predict the activity of novel, unsynthesized THP analogs, guiding chemists to focus on synthesizing candidates with the highest predicted potency.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. audreyli.com Predicting these pharmacokinetic and toxicological parameters early in the research process is crucial. cadaster.eumdpi.com For THP, in silico models could estimate properties like blood-brain barrier penetration, metabolic stability, and potential for off-target effects, thereby guiding further studies into its neuropharmacological role. researchgate.net
Network Pharmacology: This approach uses computational methods to explore the complex interactions between a drug, its multiple targets, and biological pathways. mdpi.commdpi.com A network pharmacology analysis for THP would start by identifying its potential protein targets from various databases. youtube.com These targets would then be mapped onto protein-protein interaction networks to identify key biological pathways that THP might modulate. This can uncover previously unknown mechanisms of action and suggest new therapeutic applications or biochemical roles for the compound.
Table 2: Hypothetical Research Pathway for a Novel THP Derivative Guided by In Silico Predictions
| Research Step | In Silico Tool/Method | Prediction/Hypothesis Generated | Experimental Validation |
| 1. Design | 3D-QSAR Model | A novel derivative with a bromo-substituent is predicted to have 10-fold higher affinity for DAT. | Chemical synthesis of the novel derivative. |
| 2. Prioritization | ADMET Prediction | The derivative is predicted to have good blood-brain barrier permeability and low hepatotoxicity. | In vitro permeability assays (e.g., PAMPA) and cytotoxicity assays. |
| 3. Mechanism | Network Pharmacology | The derivative is predicted to interact not only with DAT but also with proteins in the PI3K/Akt signaling pathway. | Western blot analysis to measure changes in PI3K/Akt pathway proteins upon cell treatment. |
| 4. Efficacy | Molecular Docking | The derivative shows a more stable binding pose in the DAT active site compared to THP. | In vitro competitive binding assays to determine the Ki value for DAT. |
Theoretical Frameworks for Understanding Biochemical Roles
Theoretical chemistry provides the fundamental principles to understand the electronic structure and reactivity of molecules, which ultimately govern their biochemical functions. Quantum chemical calculations are a cornerstone of this approach, offering insights that are not accessible through classical modeling methods. nih.govrsc.org
Quantum Chemical Calculations: These methods, based on the principles of quantum mechanics, can calculate a molecule's electronic properties, such as orbital energies (HOMO/LUMO), charge distribution, and bond energies. nih.govarxiv.org For Tetrahydropapaveroline, quantum calculations can help explain its formation and reactivity. THP is formed endogenously via the Pictet-Spengler condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). researchgate.netnih.gov Quantum chemical calculations can model the reaction pathway of this condensation, determining the activation energies and confirming the favorability of the (S)-enantiomer's formation, which is the form predominantly found in the human brain. researchgate.net Furthermore, by calculating the electron density and electrostatic potential on the surface of the THP molecule, these methods can identify the regions most likely to participate in interactions with biological receptors, complementing the findings from molecular docking. aps.org
Table 3: Key Quantum Chemical Parameters for Tetrahydropapaveroline and Their Biochemical Significance
| Parameter | Definition | Significance for THP |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher EHOMO suggests greater reactivity in oxidation reactions, relevant to THP's potential role in oxidative stress. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower ELUMO suggests a greater propensity to be reduced or act as an electrophile. |
| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | Relates to the chemical reactivity and kinetic stability of the molecule. A small gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | The charge distribution around the molecule. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for hydrogen bonding and electrostatic interactions with receptors like DAT. |
Future Research Directions and Unexplored Avenues in Tetrahydropapaveroline Hydrochloride Studies
Elucidating Novel Enzymatic Pathways in Mammalian Systems
The synthesis of THP in the brain occurs through a Pictet-Spengler condensation reaction between dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govresearchgate.net While this reaction can proceed non-enzymatically, a compelling body of evidence suggests the involvement of one or more enzymes. A pivotal finding was the detection of exclusively the (S)-enantiomer of THP in human brain tissue. nih.govnih.gov This stereochemical specificity strongly implies that its formation is, at least in part, an enzyme-catalyzed process, as non-enzymatic synthesis would yield a racemic mixture of both (S) and (R) enantiomers. researchgate.netresearchgate.net
Future research must prioritize the identification and characterization of the putative "THP synthase" enzyme. Isolating this enzyme would be a breakthrough, enabling detailed kinetic studies and the development of specific inhibitors. Furthermore, there is emerging evidence that THP may serve as a precursor in the de novo synthesis of morphine and related alkaloids within mammals, a pathway previously thought to be exclusive to plants like the opium poppy. researchgate.netresearchgate.net Elucidating this potential downstream metabolic pathway, including the enzymes responsible for converting THP to reticuline (B1680550) and subsequent intermediates, represents a significant and exciting frontier in neurobiochemistry. researchgate.net
| Downstream Metabolism | Studies in mice suggest mammals are capable of synthesizing morphine from THP precursors. researchgate.net | What are the specific mammalian enzymes that catalyze the conversion of THP into downstream benzylisoquinoline alkaloids? researchgate.netnih.gov |
Advanced Preclinical Modeling for Mechanistic Insights
To date, much of the in vivo research on THP has utilized rodent models. researchgate.netnih.gov While valuable, these models have limitations in fully replicating the complexity of human neurodegenerative diseases. The future of THP research lies in the application of more advanced and human-relevant preclinical models to gain deeper mechanistic insights. nih.govfrontiersin.org
Human-induced pluripotent stem cells (hiPSCs) offer a powerful platform to create patient-specific dopaminergic neurons. ijmcer.com These cells can be used to model the effects of THP on neurons derived from individuals with Parkinson's disease, potentially revealing genetic susceptibilities to its neurotoxic effects. Furthermore, the development of three-dimensional (3D) brain organoids or "neurospheroids" can provide a more physiologically relevant context, allowing for the study of THP's impact on neuronal networks and cell-cell interactions. ijmcer.com Another promising avenue is the use of microphysiological systems, such as "organ-on-a-chip" technology, to model the blood-brain barrier and study THP transport and metabolism in a controlled, human-based system. nih.gov These advanced models will be instrumental in dissecting the precise molecular events, such as mitochondrial dysfunction and oxidative stress, that are initiated by THP exposure. nih.govnih.gov
Table 2: Advanced Preclinical Models for THP Research
| Model Type | Description | Potential Application for THP Studies |
|---|---|---|
| Human iPSC-Derived Neurons | Neurons differentiated from stem cells reprogrammed from human somatic cells (e.g., skin). ijmcer.com | Investigate THP-induced cytotoxicity and mitochondrial dysfunction in a human-specific genetic context. |
| 3D Brain Organoids | Self-organizing 3D cultures that mimic aspects of early human brain development. ijmcer.com | Assess the effect of THP on neuronal development, synaptic connectivity, and network function. |
| Organ-on-a-Chip Systems | Microfluidic devices containing living cells that replicate the key functions of an organ system. nih.gov | Model the transport of THP across the blood-brain barrier and its subsequent metabolism by neuronal and glial cells. |
| Genetically Engineered Models | Animal models with specific genes added, removed, or modified to study particular pathways. | Develop models with altered dopamine metabolism to precisely control endogenous THP levels and study long-term consequences. |
Development of Highly Selective Research Probes and Tools
A significant barrier to understanding the precise roles of THP is the lack of highly selective molecular tools for its detection and study. Future progress is contingent on the development of specific research probes. researchgate.net The design of these tools could follow several strategies, leveraging advances in medicinal chemistry and molecular biology. nih.govrsc.org
Key tools that need to be developed include:
High-Affinity Radioligands: A tritiated or carbon-11 (B1219553) labeled version of THP or a stable analog could be used for positron emission tomography (PET) imaging or in vitro autoradiography to map its specific binding sites and accumulation in the brain.
Fluorescent Probes: Designing a fluorescent derivative of THP would enable real-time imaging of its uptake and subcellular localization within living neurons using advanced microscopy techniques. nih.gov This could provide direct visual evidence of its interaction with organelles like mitochondria.
Activity-Based Probes (ABPs): ABPs could be designed to covalently bind to the active site of enzymes that either synthesize or metabolize THP. rsc.org This would be a powerful tool for identifying the novel enzymes discussed in section 9.1.
Selective Antibodies: The generation of monoclonal antibodies with high specificity for THP would facilitate its quantification in tissues and fluids using techniques like ELISA and its localization through immunohistochemistry.
Table 3: Desired Research Probes for THP Studies
| Probe Type | Primary Function | Potential Research Breakthrough |
|---|---|---|
| Radioligand | Detect and quantify THP binding sites. | Identification of novel receptors or transporters for THP; in vivo imaging of THP accumulation. |
| Fluorescent Probe | Visualize THP in living cells. nih.gov | Real-time tracking of THP uptake and its localization to specific subcellular compartments (e.g., mitochondria). |
| Activity-Based Probe | Identify and profile enzymes that interact with THP. rsc.org | Definitive identification of the putative "THP synthase" and other metabolic enzymes. |
| Monoclonal Antibody | Specifically detect and quantify THP protein. | Accurate measurement of endogenous THP levels in brain tissue and cerebrospinal fluid. |
Exploring Further Applications in Neurobiochemical Research
While the research focus for THP has been heavily concentrated on its role as a potential dopaminergic neurotoxin, its unique structure and origin from dopamine suggest it could be a valuable tool in broader neurobiochemical research. nih.govnih.gov Future studies should explore its utility beyond the context of neurodegeneration.
One unexplored area is its potential role as a modulator of neurochemical transmission. Early studies suggested that THP might act as a false neurotransmitter, being taken up by the dopamine transporter (DAT) and displacing monoamines from vesicular storage. nih.govnih.gov A deeper investigation into its effects on the uptake, storage, and release of dopamine, serotonin (B10506), and norepinephrine (B1679862) could provide new insights into neurotransmitter regulation. Additionally, its established ability to inhibit mitochondrial complex I makes it a useful tool for studying the consequences of mitochondrial dysfunction in neurons, a key pathological feature in many neurological disorders. nih.govnih.gov Further research could also probe its involvement in cellular signaling cascades, oxidative stress responses, and even as a potential biomarker for conditions involving dysregulated dopamine metabolism. nih.govmdpi.com
Table 4: Potential Neurobiochemical Research Applications for THP
| Research Area | Key Question | Rationale |
|---|---|---|
| Neurotransmitter Dynamics | How does THP modulate the synaptic lifecycle of dopamine and other monoamines? | THP is a structural analog of dopamine and is taken up by the dopamine transporter. nih.gov |
| Mitochondrial Biology | What are the downstream cellular consequences of THP-induced inhibition of mitochondrial respiration? nih.gov | THP is a known inhibitor of Complex I of the electron transport chain. nih.gov |
| Endogenous Opioid Synthesis | Can THP and its metabolites serve as biomarkers for endogenous morphine production in the CNS? | THP is a proposed intermediate in the mammalian synthesis pathway of morphine-like compounds. researchgate.netresearchgate.net |
| Neuroinflammation | Does the oxidative stress induced by THP metabolism trigger inflammatory responses in glial cells? | The oxidation of THP's two catechol moieties can produce reactive oxygen species, a known trigger for inflammation. nih.govnih.gov |
Q & A
What are the validated analytical methods for quantifying tetrahydropapaveroline hydrochloride (THP) in biological matrices?
Basic Research Focus
THP detection in biological samples (e.g., brain tissue, plasma) requires high sensitivity due to its low endogenous concentrations. Validated methods include:
- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Achieves sub-picomolar sensitivity using C18 columns and mobile phases optimized for polar metabolites .
- Gas Chromatography-Mass Spectrometry (GC-MS): Employed with deuterium-labeled internal standards (e.g., d2-THP) to mitigate matrix interference and improve quantification accuracy .
- Sample Preparation: Acidic extraction (e.g., 0.1 M HClO₄) followed by solid-phase extraction (SPE) is critical to isolate THP from catecholamines and other interferents .
How does THP induce selective dopaminergic neurotoxicity, and what experimental models are used to study this mechanism?
Advanced Research Focus
THP’s neurotoxicity is linked to oxidative stress and mitochondrial dysfunction:
- Mechanistic Insights:
- THP undergoes redox cycling, generating reactive oxygen species (ROS) that damage mitochondrial Complex I, reducing ATP synthesis .
- It inhibits tyrosine hydroxylase (TH) activity (IC₅₀ = 5.7 μM), disrupting dopamine biosynthesis .
- Experimental Models:
- In Vitro: SH-SY5Y neuroblastoma cells treated with THP (1–10 μM) for ROS assays (e.g., DCFH-DA fluorescence) and mitochondrial membrane potential measurements (JC-1 dye) .
- In Vivo: Rodent models (e.g., high-ethanol-preferring rats) with microdialysis in the ventral tegmental area (VTA) to monitor dopamine efflux in the nucleus accumbens .
What strategies address contradictory data on THP’s role in Parkinson’s disease versus alcoholism?
Advanced Research Focus
Discrepancies arise from THP’s dual role as a neurotoxin and alcohol-associated metabolite:
- Key Conflicts:
- In Parkinson’s models, THP exacerbates dopaminergic degeneration .
- In alcoholism studies, THP correlates with ethanol preference but shows neuroprotective effects at low doses .
- Resolution Strategies:
- Dose-Dependent Analysis: Use tiered dosing (0.1–50 μM) to map biphasic effects.
- Temporal Sampling: Collect longitudinal data in ethanol-fed rats to distinguish acute vs. chronic THP accumulation .
- Cross-Model Validation: Compare outcomes in genetic Parkinson’s models (e.g., α-synuclein transgenic mice) and alcohol-preferring rodents .
How can researchers optimize in vitro assays to study THP’s inhibition of serotonin biosynthesis?
Basic Research Focus
THP reduces serotonin via tryptophan hydroxylase (TPH) inhibition:
- Methodology:
- Controls: Include salsolinol (a structural analog) to assess specificity of TPH inhibition .
What are the critical considerations for ensuring reproducibility in THP neurotoxicity studies?
Advanced Research Focus
Reproducibility challenges stem from THP’s instability and assay variability:
- Key Factors:
- Sample Handling: Store THP in amber vials at −80°C to prevent oxidation. Avoid freeze-thaw cycles .
- Standardization: Use certified reference materials (e.g., USP-grade THP) and validate purity via NMR/mass spectrometry .
- Inter-Lab Harmonization: Adopt CONSORT-style guidelines for reporting animal model parameters (e.g., dosing regimen, strain, sex) .
How do researchers differentiate THP’s effects from other tetrahydroisoquinolines (TIQs) in neurotoxicity screens?
Advanced Research Focus
THP’s unique activity profile requires comparative assays:
- Approaches:
- Competitive Binding Assays: Use radiolabeled THP (³H-THP) in synaptosomal preparations to assess affinity for dopamine transporters vs. salsolinol or TIQs .
- Transcriptomic Profiling: RNA-seq of THP-treated neurons to identify differentially expressed genes (e.g., oxidative stress markers) compared to other TIQs .
What ethical and safety protocols are essential for handling THP in laboratory settings?
Basic Research Focus
THP is classified as hazardous due to neurotoxic and oxidative properties:
- Safety Measures:
- Ethical Compliance: Restrict use to in vitro and animal studies; human exposure is prohibited .
What computational tools support the prediction of THP’s pharmacokinetic and toxicokinetic properties?
Advanced Research Focus
In silico modeling accelerates THP research:
- Tools:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate blood-brain barrier permeability (LogBB > 0.3) and hepatic clearance .
- Molecular Docking: AutoDock Vina for simulating THP-TPH interactions, identifying key binding residues (e.g., Arg316, Asp328) .
How should researchers design longitudinal studies to assess THP accumulation in chronic ethanol exposure models?
Advanced Research Focus
Long-term THP dynamics require rigorous design:
- Protocol:
- Animal Models: Sprague-Dawley rats fed ethanol (5% v/v) for 12 weeks, with weekly microdialysis in the VTA .
- Analytical Frequency: Collect CSF and brain tissue at intervals (e.g., 0, 4, 8, 12 weeks) for HPLC-ECD analysis .
- Confounders: Control for dietary TIQs (e.g., from chocolate or fermented foods) using purified diets .
What peer-reviewed databases are recommended for conducting systematic reviews on THP?
Basic Research Focus
Authoritative sources include:
- Chemical Databases: PubChem (CID 123192), ChEMBL, and EPA’s CompTox Dashboard for physicochemical data .
- Toxicology Resources: TOXNET, ECOTOX, and IARC monographs for hazard assessments .
- Literature Search: PubMed, Web of Science, and Scopus with keywords “tetrahydropapaveroline AND (neurotoxicity OR dopamine)” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
